![molecular formula C25H18F5NO4 B2609185 (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid CAS No. 270063-43-9](/img/structure/B2609185.png)
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid
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Description
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid is a useful research compound. Its molecular formula is C25H18F5NO4 and its molecular weight is 491.414. The purity is usually 95%.
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Scientific Research Applications
Novel S-Xanthenyl Protecting Groups for Cysteine
This study discusses the use of 9H-xanthen-9-yl (Xan) groups, which can be introduced onto sulfhydryl functions by S-alkylation reactions. The Nα-9-fluorenylmethyloxycarbonyl (Fmoc) strategy is employed for peptide synthesis, demonstrating the compound's relevance in this field (Han & Bárány, 1997).
Synthesis of N‐Fmoc‐Protected β‐Amino Acids
This research highlights the successful application of the Arndt-Eistert protocol starting from N‐Fmoc‐protected α-amino acids, leading to enantiomerically pure N-Fmoc-protected β-amino acids in a high yield. This synthesis approach underlines the compound's utility in creating specific amino acid derivatives (Ellmerer-Müller et al., 1998).
Preparation of N-Fmoc-Protected β2-Homoamino Acids
In this study, N-Fmoc-protected β2-homoamino acids with proteinogenic side chains are prepared. This process involves diastereoselective amidomethylation, highlighting the compound's versatility in synthesizing β-peptides (Šebesta & Seebach, 2003).
Controlled Morphological Changes in Self-Assembled Structures
This research presents the self-assembly of Fmoc variants of threonine and serine. The study reveals controlled morphological transitions in the self-assembled structures of these compounds, indicating potential applications in material science and nanotechnology (Kshtriya et al., 2021).
Enzyme-Activated Surfactants for Carbon Nanotube Dispersion
Here, N-Fluorenyl-9-methoxycarbonyl-protected amino acids are used as surfactants for carbon nanotubes. This application demonstrates the compound's potential in nanotechnology, particularly in creating homogeneous aqueous nanotube dispersions (Cousins et al., 2009).
properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F5NO4/c26-20-17(21(27)23(29)24(30)22(20)28)9-12(10-19(32)33)31-25(34)35-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,18H,9-11H2,(H,31,34)(H,32,33)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBMYXPXBOUBBR-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=C(C(=C4F)F)F)F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=C(C(=C4F)F)F)F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F5NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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